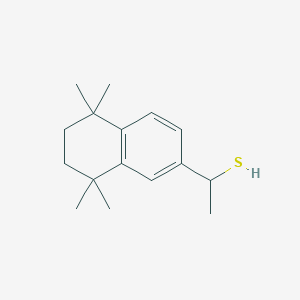
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol is an organic compound with a unique structure characterized by a naphthalene ring system substituted with tetramethyl groups and an ethanethiol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol typically involves the alkylation of tetramethyl-tetrahydronaphthalene derivatives. One common method is the reaction of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene with ethanethiol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The ethanethiol side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbon.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in materials science.
Mechanism of Action
The mechanism of action of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound’s hydrophobic naphthalene core allows it to interact with lipid membranes, potentially affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Similar structure but with a ketone group instead of a thiol group.
1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(2-pyridinylsulfanyl)ethanone: Contains additional ethyl and pyridinylsulfanyl groups.
Uniqueness
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanethiol is unique due to its combination of a thiol group and a highly substituted naphthalene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24S |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanethiol |
InChI |
InChI=1S/C16H24S/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3 |
InChI Key |
BQMGROKTHUHBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



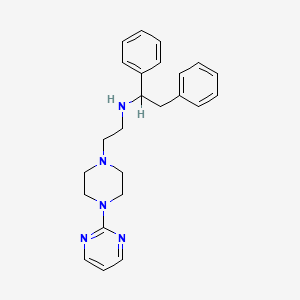

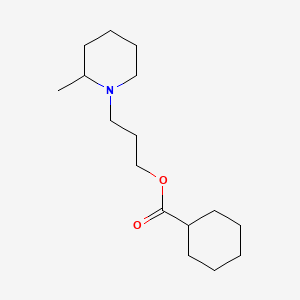
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)
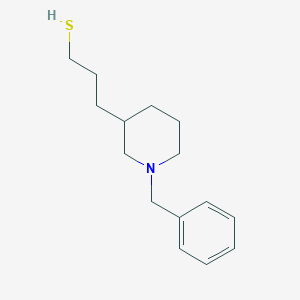
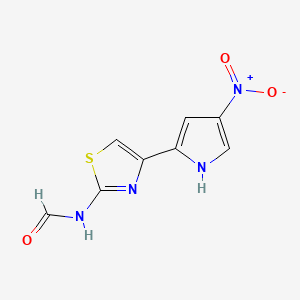
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)


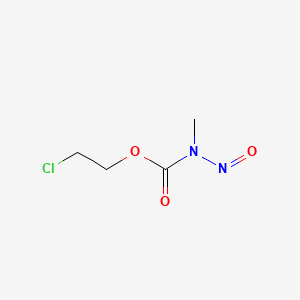
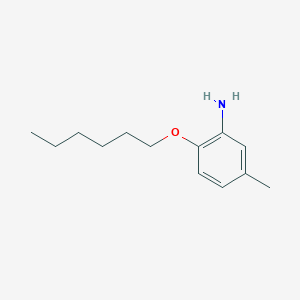
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)

